2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) and are often used in various scientific applications, particularly in medicinal chemistry. The specific structure of this compound suggests potential antibacterial properties, which have been a focus of recent research.
The compound is derived from mesalazine, a well-known drug used for treating inflammatory bowel diseases. It falls under the category of azo compounds and sulfonamide derivatives. The structural features include a hydroxyl group, a diazo group, and a sulfamoyl moiety, which contribute to its biological activity and solubility characteristics.
The synthesis of 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid typically involves coupling reactions between mesalazine derivatives and appropriate sulfonamide precursors.
The molecular formula for 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid is . The compound features:
The primary chemical reactions involving this compound include:
These reactions require careful control of pH and temperature to ensure high yields and minimize by-products. The product's stability can also be influenced by the reaction conditions.
The mechanism by which 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid exhibits its biological effects is primarily through its interaction with bacterial enzymes or cellular components.
Research indicates that similar sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways, suggesting that this compound may exhibit comparable mechanisms.
2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid has potential applications in:
The compound 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid represents a structurally complex sulfonamide-azo hybrid with the systematic IUPAC name (E)-2-hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid. It is uniquely identified by the CAS Registry Number 42753-55-9, serving as a universal identifier across chemical databases and commercial catalogs [1] [4]. Its molecular formula C₁₉H₁₆N₄O₅S corresponds to a precise molecular weight of 412.42 g/mol [3] [9].
Structural features integrate three pharmacophores:
The canonical SMILES notation (CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
) and InChIKey (BOUXQAITXDAJSF-QURGRASLSA-N
) encode stereochemical and tautomeric information, confirming the trans (E) configuration of the azo bond [3] [4]. Computational analyses (DFT/B3LYP/6-311++G**) reveal non-planarity between the sulfonamide’s pyridine ring and the phenyl ring (dihedral angle: 54.7–80.7°), while the azo-linked benzoic acid maintains coplanarity with the diazenyl unit, facilitating π-conjugation [5].
Table 1: Structural Identifiers of 2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid
Identifier | Value |
---|---|
CAS Registry Number | 42753-55-9 |
IUPAC Name | (E)-2-hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid |
Molecular Formula | C₁₉H₁₆N₄O₅S |
Molecular Weight | 412.42 g/mol |
SMILES | CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
InChIKey | BOUXQAITXDAJSF-QURGRASLSA-N |
XLogP | 3.7 (Predicted) |
The compound emerges from intersecting histories of sulfonamide antibiotics and azo dye chemistry. Sulfonamides originated with Gerhard Domagk’s 1932 discovery of Prontosil (sulfonamidochrysoidine), an azo-linked sulfanilamide precursor that metabolized into the active antibacterial agent [2] [5]. This spurred synthesis of sulfanilamide derivatives, though early variants faced bacterial resistance and toxicity [2].
Modern design leverages molecular hybridization to overcome these limitations. Incorporating azo (–N=N–) groups serves dual purposes:
Synthesis of this specific hybrid involves diazotization-coupling:
The hybrid’s pharmacological potential stems from cooperative interactions between its sulfonamide, azo, and benzoic acid domains:
Antibacterial Applications
Anticancer Mechanisms
Physicochemical Advantages
Table 2: Pharmacological Targets of Sulfonamide-Azo Hybrids
Target | Biological Role | Mechanism of Hybrid Action |
---|---|---|
Dihydropteroate Synthase | Bacterial folate synthesis | Competitive inhibition via PABA mimicry (sulfonamide domain) |
MurE Ligase | Peptidoglycan biosynthesis | Azo-mediated disruption of ATP binding (docking score: −11.8 kcal/mol) |
Histone Deacetylases (HDAC) | Epigenetic regulation | Zn²⁺ chelation by carboxylate/sulfonamide groups |
Caspase-3/7 | Apoptosis execution | Upregulation via oxidative stress induction (azo redox cycling) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2